![molecular formula C8H13NO2 B12571360 8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one CAS No. 195705-58-9](/img/structure/B12571360.png)
8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one is a bicyclic compound that features a unique structure with a nitrogen and oxygen atom incorporated into its bicyclic framework. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides. This method employs a dual catalytic system, often involving a rhodium (II) complex and a chiral Lewis acid . The reaction conditions typically include the use of diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone as substrates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow chemistry and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex molecules and natural products.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of fine chemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atom present in 8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one.
2-Azabicyclo[3.2.1]octane: Another related compound with a nitrogen atom in the bicyclic framework.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound features a benzyl group attached to the nitrogen atom, providing different chemical properties.
Uniqueness
This compound is unique due to the presence of both nitrogen and oxygen atoms in its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
195705-58-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
8,8-dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C8H13NO2/c1-8(2)6-5-11-9(8)4-3-7(6)10/h6H,3-5H2,1-2H3 |
InChI Key |
JYTUVGFGTSIHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CON1CCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
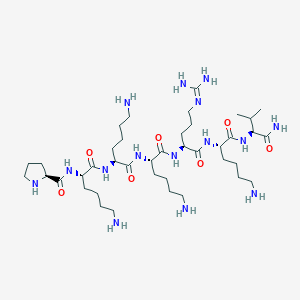
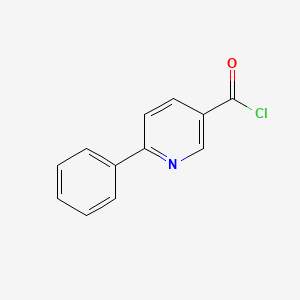
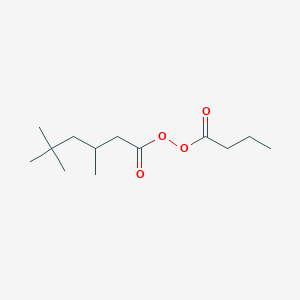

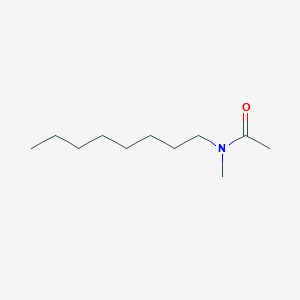
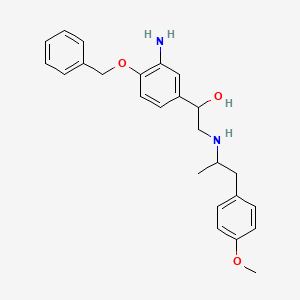
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
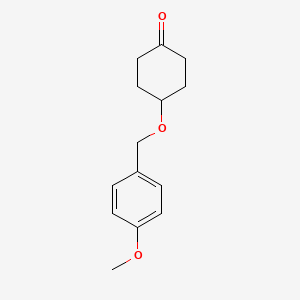
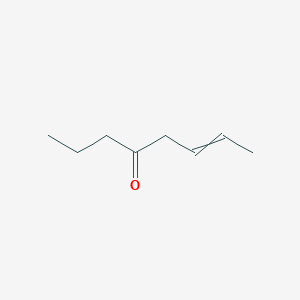
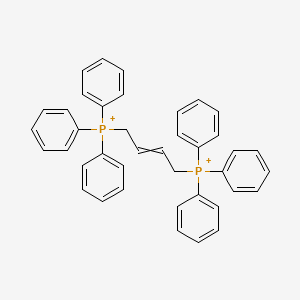
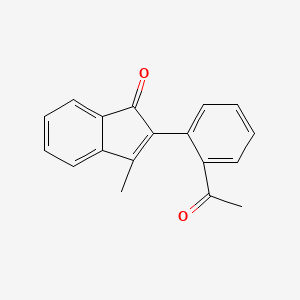
![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
